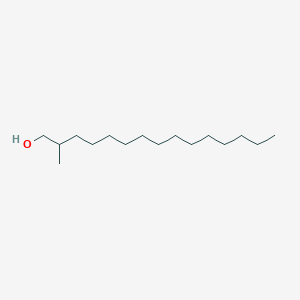

2-Methyl-1-pentadecanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Branched alcohols like this are often used in surfactants, lubricants, or fragrance intermediates due to their modified physicochemical properties compared to linear analogs. However, the absence of direct data in the evidence necessitates comparisons with structurally or functionally related compounds, such as:

- 2-Methyl-1-pentanol (C₆H₁₄O): A shorter-chain branched alcohol .

- 2-Pentadecanol (C₁₅H₃₂O): A linear C₁₅ alcohol .

- 2-Decyl-1-tetradecanol (C₂₄H₅₀O): A longer-chain branched alcohol .

科学的研究の応用

Pheromone Production

One of the notable applications of 2-Methyl-1-pentadecanol is in the synthesis of pheromones for pest control. Research has identified it as a precursor for pheromones in certain insect species, including Neodiprion edulicolus. The compound can be esterified to form sex pheromones, which are crucial for attracting mates and monitoring pest populations in forestry and agriculture .

Case Study: Neodiprion Species

- Objective : To evaluate the effectiveness of synthesized pheromones in trapping Neodiprion edulicolus.

- Methodology : Field tests were conducted using traps baited with synthetic pheromones derived from this compound.

- Results : The traps demonstrated a significant increase in male captures when using the synthesized pheromones compared to controls.

Industrial Applications

In biochemical research, this compound has been studied for its potential roles in cellular signaling and membrane dynamics due to its hydrophobic characteristics.

Cell Membrane Studies

Research indicates that long-chain alcohols like this compound can influence membrane fluidity and permeability, making them valuable in studies related to drug delivery systems.

Case Study: Membrane Fluidity Analysis

- Objective : To assess the impact of this compound on membrane fluidity.

- Methodology : Lipid bilayers were treated with varying concentrations of the alcohol, followed by fluorescence spectroscopy analysis.

- Results : Increased concentrations resulted in enhanced fluidity, suggesting potential applications in enhancing drug absorption across biological membranes.

Q & A

Q. Basic: What are the standard protocols for synthesizing 2-Methyl-1-pentadecanol, and how are impurities minimized?

Methodological Answer:

Synthesis typically involves Grignard reactions or catalytic hydrogenation of ketones. For example:

- Grignard approach : Reacting 2-methylpentadecanal with methylmagnesium bromide under anhydrous conditions.

- Hydrogenation : Reducing 2-methylpentadecanal using palladium catalysts in ethanol.

Impurity control : - Use high-purity reagents and inert atmospheres (argon/nitrogen) to prevent oxidation.

- Monitor reaction progress via TLC or GC-MS .

- Purify via fractional distillation or preparative HPLC.

Q. Advanced: How can isotopic labeling (e.g., ¹³C or ²H) be applied to study this compound’s metabolic pathways?

Methodological Answer:

Isotopic labeling enables tracking metabolic intermediates:

Synthesis : Introduce ¹³C at the hydroxyl group via modified Grignard reagents.

In vitro assays : Incubate labeled compound with liver microsomes; analyze metabolites via LC-MS/MS.

Data interpretation : Compare isotopic patterns to map degradation pathways.

Key challenges :

- Ensure isotopic purity (>98%) via NMR validation .

- Control for isotopic exchange during extraction .

Q. Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR for hydroxyl proton (δ 1.5–2.0 ppm) and branching (δ 0.8–1.2 ppm). ¹³C NMR confirms methyl branching (δ 16–22 ppm) .

- FTIR : O-H stretch (~3400 cm⁻¹) and C-O (1050–1250 cm⁻¹).

- GC-MS : Quantify purity and identify volatile byproducts.

Q. Advanced: How can contradictory solubility data for this compound in polar solvents be resolved?

Methodological Answer:

Contradictions often arise from:

- Temperature variability : Report data at standardized temperatures (e.g., 25°C ± 0.5).

- Impurity interference : Pre-purify solvents (e.g., molecular sieves for anhydrous ethanol).

- Analytical method : Use nephelometry for turbidity thresholds or Karl Fischer titration for water content .

Validation : Compare results across ≥3 independent labs using harmonized protocols .

Q. Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis/purification steps.

- First aid :

Q. Advanced: How can computational modeling (e.g., DFT or MD simulations) predict this compound’s interaction with lipid bilayers?

Methodological Answer:

Model setup :

- Use molecular dynamics (MD) software (GROMACS/NAMD) with CHARMM36 forcefield.

- Embed compound in a DPPC bilayer.

Simulation parameters :

- Run ≥100 ns trajectories; analyze partition coefficients and orientation.

Validation : Compare with experimental membrane permeability assays .

Q. Basic: What are the known biological applications of this compound in antimicrobial studies?

Methodological Answer:

- Antimicrobial assays :

- Broth microdilution (CLSI guidelines) to determine MIC against S. aureus or E. coli.

- Include positive (ampicillin) and negative (DMSO) controls.

- Mechanistic studies : Use fluorescent probes (e.g., DiSC₃(5)) to assess membrane disruption .

Q. Advanced: How do structural modifications (e.g., branching position) affect this compound’s physicochemical properties?

Methodological Answer:

- Design : Synthesize analogs with methyl groups at C-3 or C-4.

- Property analysis :

- LogP via shake-flask method.

- Thermal stability via DSC (TGA for decomposition thresholds).

- Data correlation : Use QSPR models to link structure to hydrophobicity .

Q. Basic: How should researchers address discrepancies in reported toxicity data for this compound?

Methodological Answer:

- Source analysis : Check test organisms (e.g., Daphnia magna vs. mammalian models) and exposure durations.

- Method harmonization : Adhere to OECD guidelines (e.g., Test No. 423 for acute oral toxicity).

- Meta-analysis : Pool data from peer-reviewed studies using random-effects models .

Q. Advanced: What strategies optimize this compound’s catalytic hydrogenation efficiency?

Methodological Answer:

類似化合物との比較

Comparative Analysis of Structural and Functional Properties

Molecular and Physical Properties

| Compound | Molecular Formula | CAS Number | Molecular Weight | Physical State (Inferred) | Water Solubility (Inferred) |

|---|---|---|---|---|---|

| 2-Methyl-1-pentanol | C₆H₁₄O | 105-30-6 | 102.17 g/mol | Liquid | Moderate (polar -OH group) |

| 2-Pentadecanol | C₁₅H₃₂O | Not provided | ~228.41 g/mol | Solid | Low (long hydrophobic chain) |

| 2-Decyl-1-tetradecanol | C₂₄H₅₀O | 58670-89-6 | 354.65 g/mol | Solid | Very Low |

Key Trends :

- Chain Length : Longer chains (e.g., C₁₅, C₂₄) increase molecular weight and reduce water solubility due to dominant hydrophobic interactions .

- Branching: Shorter branched alcohols (e.g., 2-Methyl-1-pentanol) exhibit lower viscosity and higher volatility than linear counterparts .

Key Insights :

- Shorter-chain alcohols (e.g., 2-Methyl-1-pentanol) pose higher flammability risks due to lower flash points .

Industrial and Functional Comparisons

Surfactant Potential

- 2-Methyl-1-pentanol: Limited use as a surfactant due to short chain length but may serve as a co-solvent .

- 2-Pentadecanol: Potential emulsifier in cosmetics or pharmaceuticals due to moderate hydrophobicity .

- 2-Decyl-1-tetradecanol: Likely used in heavy-duty lubricants or waxes due to extreme hydrophobicity .

Environmental Persistence

- Longer-chain alcohols (C₁₅, C₂₄) are less biodegradable and may bioaccumulate in aquatic systems compared to shorter analogs .

特性

CAS番号 |

25354-98-7 |

|---|---|

分子式 |

C16H34O |

分子量 |

242.44 g/mol |

IUPAC名 |

2-methylpentadecan-1-ol |

InChI |

InChI=1S/C16H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(2)15-17/h16-17H,3-15H2,1-2H3 |

InChIキー |

ZBQXOOAHEIPFSM-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCC(C)CO |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。